REACTION_CXSMILES
|
Cl[C:2]1[N:7]2[N:8]=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH:10]=[C:6]2[N:5]=[C:4]([C:17]2[O:18][CH:19]=[CH:20][CH:21]=2)[CH:3]=1.[O:22]1[CH:26]=[CH:25][C:24]([C:27]([N:29]2[CH2:34][CH2:33][NH:32][CH2:31][CH2:30]2)=[O:28])=[CH:23]1.C(N(C(C)C)C(C)C)C>C(#N)C>[O:18]1[CH:19]=[CH:20][CH:21]=[C:17]1[C:4]1[CH:3]=[C:2]([N:32]2[CH2:33][CH2:34][N:29]([C:27]([C:24]3[CH:25]=[CH:26][O:22][CH:23]=3)=[O:28])[CH2:30][CH2:31]2)[N:7]2[N:8]=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH:10]=[C:6]2[N:5]=1
|
Name
|
7-chloro-5-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidine
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Quantity
|
0.148 g
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Type
|
reactant
|
Smiles
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ClC1=CC(=NC=2N1N=C(C2)C2=CC=CC=C2)C=2OC=CC2
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Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C(=O)N1CCNCC1
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Name
|
|
Quantity
|
0.129 g
|
Type
|
reactant
|
Smiles
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C(C)N(C(C)C)C(C)C
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Name
|
|
Quantity
|
5 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
The completed reaction
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Type
|
CUSTOM
|
Details
|
was purified by chromatography (Biotage 25 g, EtOAc/Hexane)
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Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C1=NC=2N(C(=C1)N1CCN(CC1)C(=O)C1=COC=C1)N=C(C2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.218 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |